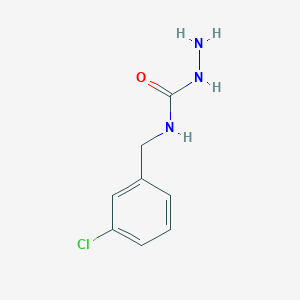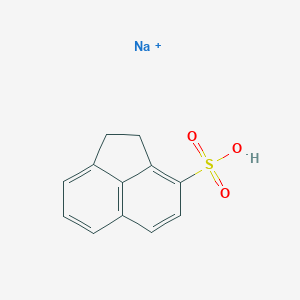
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid is a sulfonic acid derivative of acenaphthene Acenaphthene is a polycyclic aromatic hydrocarbon that is commonly used in the synthesis of various chemical compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid typically involves the sulfonation of acenaphthene. The process begins with the reaction of acenaphthene with sulfuric acid, leading to the formation of acenaphthene sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of the sulfonic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced cross-coupling reactions and other modern synthetic techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted acenaphthene derivatives.
Applications De Recherche Scientifique
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to sodium;1,2-dihydroacenaphthylene-3-sulfonic acid include:
- Sodium 1-butanesulfonate
- Sodium 1-hexanesulfonate
- Sodium 1-dodecanesulfonate
Uniqueness
This compound is unique due to its polycyclic aromatic structure combined with the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various specialized applications .
Propriétés
Numéro CAS |
6297-13-8 |
|---|---|
Formule moléculaire |
C12H10NaO3S+ |
Poids moléculaire |
257.26 g/mol |
Nom IUPAC |
sodium;1,2-dihydroacenaphthylene-3-sulfonic acid |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9;/h1-3,5,7H,4,6H2,(H,13,14,15);/q;+1 |
Clé InChI |
QWHXCJFJVHXYNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



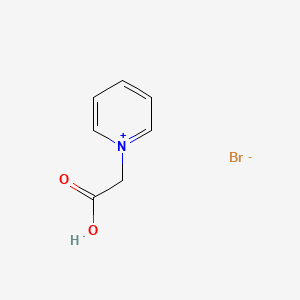
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)
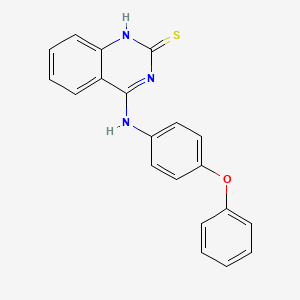
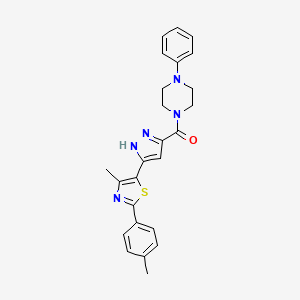
![N-[3-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110823.png)
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
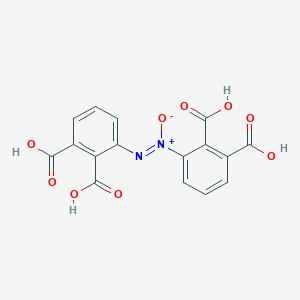
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
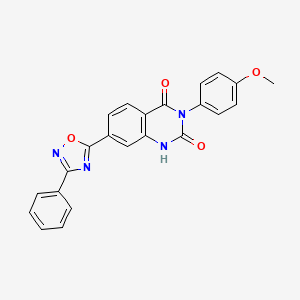
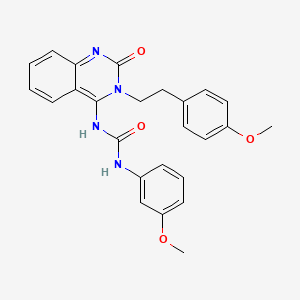
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
